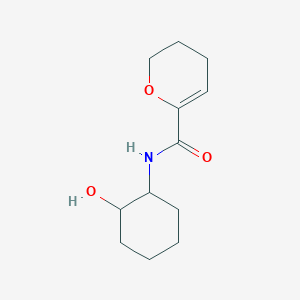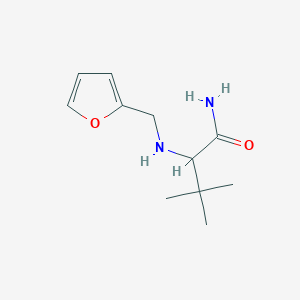
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in regulating neuronal excitability, and its dysregulation has been implicated in various neurological disorders.
Mechanism of Action
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide increases the levels of GABA in the brain, leading to a reduction in neuronal excitability and seizure activity.
Biochemical and Physiological Effects:
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure activity. Additionally, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders. Furthermore, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have anxiolytic effects in animal models of anxiety, indicating its potential as a treatment for anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide in lab experiments is its potent inhibition of GABA transaminase, which allows for a significant increase in GABA levels in the brain. Additionally, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. One limitation of using N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide in lab experiments is its specificity for GABA transaminase, which may limit its potential applications in other neurological disorders.
Future Directions
1. Investigating the potential of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide as a treatment for other neurological disorders, such as depression and schizophrenia.
2. Developing more potent and selective GABA transaminase inhibitors based on the structure of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide.
3. Studying the long-term effects of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide on GABA levels and neuronal function.
4. Investigating the potential of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide in combination with other drugs for the treatment of neurological disorders.
5. Developing new delivery methods for N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide to improve its efficacy and reduce side effects.
Synthesis Methods
The synthesis of N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide involves the reaction of 6-bromonicotinic acid with cyclohexylamine, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The product is then treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide.
Scientific Research Applications
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been studied extensively in preclinical models of various neurological disorders, including epilepsy, addiction, and anxiety. In these studies, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure activity. Additionally, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders. Furthermore, N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide has been shown to have anxiolytic effects in animal models of anxiety, indicating its potential as a treatment for anxiety disorders.
properties
IUPAC Name |
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-10-6-2-1-5-9(10)13-12(15)11-7-3-4-8-16-11/h7,9-10,14H,1-6,8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBRGHDYHLEJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CCCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclohexyl)-3,4-dihydro-2H-pyran-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B7631090.png)
![N-[[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methyl]-N,2,5-trimethylaniline](/img/structure/B7631095.png)
![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1,4-thiazepane](/img/structure/B7631101.png)


![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631124.png)

![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631130.png)

![4-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631158.png)
![N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)
![2-[[2-(Dimethylamino)pyrimidin-4-yl]methylamino]-3,3-dimethylbutanamide](/img/structure/B7631175.png)
![4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631180.png)
